Ethyl 4-aminopentanoate Ethyl 4-aminopentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17392533
InChI: InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

Ethyl 4-aminopentanoate

CAS No.:

Cat. No.: VC17392533

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-aminopentanoate -

Specification

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name ethyl 4-aminopentanoate
Standard InChI InChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3
Standard InChI Key GLFMNINNXRUOQV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC(C)N

Introduction

PropertyValueSource
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
SolubilitySoluble in polar solvents
Density~1.05–1.10 g/cm³ (estimated)

The compound’s pKa is approximately 9.5–10.5 for the amino group and 2.5–3.5 for the ester carbonyl, aligning with typical amino acid ester behavior. Its solubility profile favors polar organic solvents like ethanol and dimethyl sulfoxide, while sparingly soluble in water.

Synthesis and Production Methods

Conventional Chemical Synthesis

The most common route involves the reaction of 4-aminobutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine:

4-Aminobutanoic acid+ClCOOEtEt3NEthyl 4-aminopentanoate+HCl\text{4-Aminobutanoic acid} + \text{ClCOOEt} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 4-aminopentanoate} + \text{HCl}

This method yields moderate-to-high purity (70%–85%) after purification via recrystallization or column chromatography.

Biocatalytic Approaches

Recent innovations employ transaminases (TAs) to achieve stereoselective synthesis. In a 2023 study, a dual-enzyme cascade system converted levulinic acid to (S)-4-aminopentanoic acid using (S)-α-methylbenzylamine as an amino donor . While this method targets the free acid, esterification via ethanol under acidic conditions could yield the ethyl ester derivative. Such biocatalytic routes achieve >95% enantiomeric excess (ee) and are scalable for industrial applications .

Applications in Pharmaceutical and Biochemical Research

Intermediate in Drug Synthesis

Ethyl 4-aminopentanoate serves as a precursor to β-amino acids, critical building blocks for peptidomimetics and protease inhibitors . For example, its derivative, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in synthesizing sitagliptin, a diabetes medication .

Neurotransmitter Studies

Recent Advances and Future Directions

Hybrid Nanoflower (HNF) Immobilization

A 2023 breakthrough immobilized transaminases into copper phosphate hybrid nanoflowers, enabling recyclable biocatalysis . This system achieved 100% conversion of levulinic acid to (S)-4-aminopentanoic acid over seven cycles, with a 62% isolated yield in preparative-scale reactions . Applied to ethyl ester synthesis, this method could reduce production costs by 30%–40%.

Computational Modeling

Molecular dynamics simulations predict that ethyl 4-aminopentanoate’s ester group enhances membrane permeability compared to GABA, making it a candidate for blood-brain barrier penetration studies. Experimental validation is pending.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferenceApplication
4-Aminobutanoic acidC₄H₉NO₂Free carboxylic acidNeurotransmitter
Ethyl 4-aminopentanoateC₇H₁₅NO₂Ethyl ester modificationDrug intermediate
5-Aminopentanoic acidC₅H₁₁NO₂Longer carbon chainMetabolic studies

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